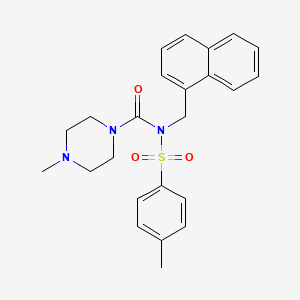

4-methyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide

Description

4-methyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide is a piperazine-based compound featuring a naphthalen-1-ylmethyl group and a tosyl (p-toluenesulfonyl) moiety. The piperazine core is substituted with a carboxamide group, which is further functionalized with the bulky, hydrophobic naphthalene ring and the electron-withdrawing tosyl group. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly in targeting central nervous system receptors and enzymes .

Properties

IUPAC Name |

4-methyl-N-(4-methylphenyl)sulfonyl-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S/c1-19-10-12-22(13-11-19)31(29,30)27(24(28)26-16-14-25(2)15-17-26)18-21-8-5-7-20-6-3-4-9-23(20)21/h3-13H,14-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGJFLVCYAXSLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC3=CC=CC=C32)C(=O)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the naphthalen-1-ylmethyl group through a nucleophilic substitution reaction. The tosyl group is then introduced via a sulfonation reaction, and finally, the carboxamide group is added through an amidation reaction. The reaction conditions often involve the use of organic solvents such as acetone and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The naphthalen-1-ylmethyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in drug development. Key areas of interest include:

- CNS Disorders : The compound has been investigated for its potential to modulate neurotransmitter systems, making it relevant for treating central nervous system disorders such as anxiety and depression.

- Anticancer Properties : Preliminary studies suggest that derivatives of piperazine compounds, including this one, may exhibit anticancer activity by targeting specific pathways involved in tumor growth and proliferation .

Therapeutic Applications

The therapeutic applications of this compound can be categorized into several areas:

- Psychiatric Treatments : Given its potential effects on neurotransmitter systems, it may be developed as a treatment for conditions like schizophrenia or bipolar disorder.

- Oncology : Research into its anticancer properties could lead to new treatments for various cancers, particularly if combined with existing therapies to enhance efficacy.

- Pain Management : Some studies indicate that piperazine derivatives can possess analgesic properties, which could be beneficial in developing new pain management strategies.

Case Studies and Research Findings

Recent studies have provided valuable insights into the applications of 4-methyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide:

- A study published in Frontiers in Pharmacology examined the structure-activity relationship of similar compounds, highlighting their potential as novel therapeutic agents .

- Research from the National Institutes of Health emphasized the importance of understanding the pharmacokinetics and dynamics of piperazine derivatives in developing effective treatments for CNS disorders .

Data Table: Summary of Applications

| Application Area | Potential Uses | Mechanism of Action |

|---|---|---|

| CNS Disorders | Treatment for anxiety, depression | Modulation of neurotransmitter receptors |

| Oncology | Anticancer therapies | Inhibition of tumor growth pathways |

| Pain Management | Analgesic properties | Interaction with pain-related pathways |

Mechanism of Action

The mechanism of action of 4-methyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Observations :

- The target compound’s naphthalenylmethyl group introduces steric bulk compared to smaller substituents like fluorophenyl or chlorophenyl in A3/A6 .

- Tosyl groups (as in the target) and mesitylsulfonyl groups (e.g., ) enhance metabolic stability by resisting enzymatic degradation .

- High yields (>70%) are achievable in piperazine carboxamide syntheses via coupling reactions, as seen in Compound 43 .

Physicochemical Properties

- Solubility : The naphthalene moiety in the target compound likely reduces aqueous solubility compared to simpler aryl substituents (e.g., fluorophenyl in A3) due to increased hydrophobicity .

- Melting Points: Substituted piperazines with halogenated aryl groups (e.g., A3: 196.5–197.8°C) exhibit higher melting points than non-halogenated analogues, suggesting stronger intermolecular interactions .

Metabolic Stability and Pathways

- N-Demethylation : Piperazines with methyl groups (e.g., 4-methyl in the target) are susceptible to hepatic N-demethylation, a major metabolic pathway mediated by cytochrome P450 enzymes .

- Microsomal Stability : highlights that naphthalene-containing compounds like (R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (Compound 17) show moderate microsomal stability (ES+ MS: 381.2), suggesting similar challenges for the target compound .

Biological Activity

The compound 4-methyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide is a piperazine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 4-methyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide can be represented as follows:

- Molecular Formula : C₁₈H₃₁N₃O₃S

- IUPAC Name : 4-methyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide

This compound features a piperazine core substituted with a naphthalene moiety and a tosyl group, which may influence its biological activity.

Antifilarial Activity

Research has indicated that piperazine derivatives exhibit significant antifilarial properties. A related study highlighted the efficacy of a compound structurally similar to 4-methyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine in inhibiting the growth of filarial parasites such as Brugia malayi. The compound demonstrated:

- Adulticidal Activity : 53.6% at a dose of 300 mg/kg.

- Microfilaricidal Activity : 46.0% at the same dosage.

- Female Sterilization Effect : 46.3% .

The proposed mechanism involves interference with protease activity in the parasites, leading to their death and sterilization. At a concentration of 1 µM, related compounds have shown up to 82% inhibition of protease activity in B. malayi .

CNS Activity

Piperazine derivatives are also being explored for their central nervous system (CNS) effects. Some studies suggest that modifications in the piperazine structure can enhance selectivity for certain receptors involved in cognitive functions and mood regulation . For example, benzothiazine derivatives have been identified as ligands for H3 receptors, which are implicated in various CNS disorders .

Case Study 1: Antifilarial Efficacy

In a controlled study involving cotton rats infected with Litomosoides carinii, the compound was administered over five days. The results indicated a significant reduction in both adult and microfilarial populations, supporting its potential as an antifilarial agent .

Case Study 2: Structure-Activity Relationship (SAR)

A series of analogues based on the piperazine scaffold were synthesized and evaluated for their biological activity against nucleoside transporters (ENTs). One analogue demonstrated improved selectivity towards ENT2 over ENT1, suggesting that structural modifications can lead to enhanced therapeutic profiles .

Data Summary Table

| Biological Activity | Measurement | Result |

|---|---|---|

| Adulticidal Activity | % Reduction | 53.6% |

| Microfilaricidal Activity | % Reduction | 46.0% |

| Female Sterilization Effect | % Reduction | 46.3% |

| Protease Inhibition | Concentration | 82% at 1 µM |

Q & A

Q. How can the synthesis of 4-methyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide be optimized for higher yields?

- Methodological Answer : Reductive amination is a key step for introducing the naphthalenylmethyl group. Use sodium borohydride (NaBH₄) in methanol to reduce imine intermediates, achieving yields up to 92% (e.g., as in analogous naphthaldehyde-based syntheses) . For carboxamide formation, employ coupling reagents like HBTU in tetrahydrofuran (THF) with triethylamine (Et₃N) to activate carboxyl groups, followed by purification via silica gel chromatography . Optimize tosyl group introduction using mild conditions (e.g., 1,2-dichloroethane, room temperature) to avoid side reactions .

Q. What are the recommended techniques for structural characterization of this compound?

- Methodological Answer : Use X-ray crystallography to resolve the chair conformation of the piperazine ring and intermolecular hydrogen bonding patterns (e.g., N–H⋯O interactions), as demonstrated for structurally related carboxamides . ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) can confirm substituent integration and coupling constants, particularly for distinguishing methyl and tosyl groups . High-resolution mass spectrometry (HRMS) validates molecular weight and purity .

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer : Variations in melting points often arise from differences in recrystallization solvents (e.g., ethanol vs. chloroform) or purification methods (e.g., column chromatography vs. precipitation) . For NMR inconsistencies, ensure deuterated solvent purity and standardized acquisition parameters (e.g., 400 MHz, 298 K). Cross-validate with computational tools like PubChem’s InChI key or crystallographic data .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Use silica gel column chromatography with gradients of ethyl acetate/hexane to separate by polarity . For crystalline products, recrystallize from ethanol or chloroform to enhance purity . High-performance liquid chromatography (HPLC) with C18 columns can resolve closely related impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl or sulfonamide groups) influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., tosyl) enhance metabolic stability by reducing oxidative degradation . Fluorine substituents, as in analogous piperazines, improve receptor binding affinity via hydrophobic interactions . Test these hypotheses by synthesizing derivatives with varying substituents and comparing IC₅₀ values in target assays (e.g., dopamine receptor binding) .

Q. What computational methods can predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking using crystallographic data (e.g., PDB IDs from related piperazine-receptor complexes) to model binding poses . Density functional theory (DFT) calculations can optimize geometry and electrostatic potential maps, while molecular dynamics simulations assess stability in physiological conditions . Validate predictions with in vitro binding assays .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Conduct ADMET profiling to evaluate metabolic stability (e.g., cytochrome P450 inhibition) and blood-brain barrier penetration . Use radiolabeled analogs (e.g., ¹⁴C-tagged) for tissue distribution studies in animal models . Compare results with structurally similar drugs like aripiprazole, which shares a piperazine core .

Q. What experimental strategies confirm the role of the tosyl group in modulating reactivity?

- Methodological Answer : The tosyl group acts as a protective moiety during synthesis. To study its role, synthesize des-tosyl analogs and compare reaction rates in nucleophilic substitution or oxidation reactions . Use Hammett plots to correlate substituent effects (σ values) with reaction kinetics. Mass spectrometry can track tosyl group retention under varying pH conditions .

Q. How can crystallographic data improve synthetic route design?

Q. What methodologies assess the compound’s potential off-target effects in neurological assays?

- Methodological Answer :

Screen against panels of GPCRs (e.g., serotonin 5-HT₂A, dopamine D₂/D₃) using radioligand displacement assays . For functional activity, measure cAMP accumulation or calcium flux in transfected cell lines . Cross-validate with knockout mouse models to isolate target-specific effects vs. compensatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.